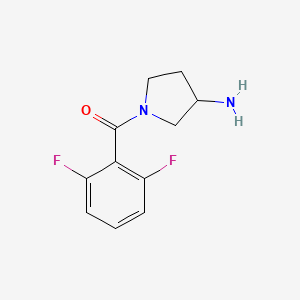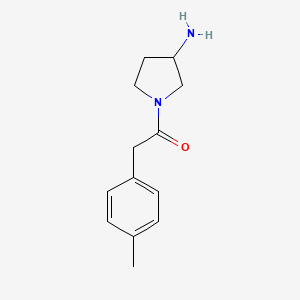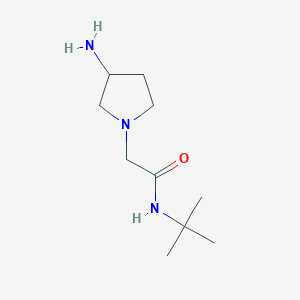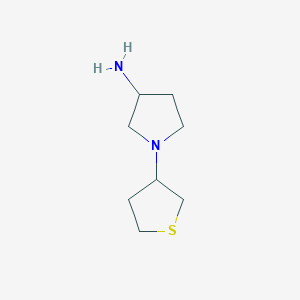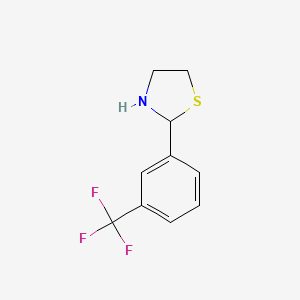
2-(3-(Trifluoromethyl)phenyl)thiazolidine
Vue d'ensemble
Description
“2-(3-(Trifluoromethyl)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing and have been used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 1,2-aminothiols and aldehydes can react quickly under physiological conditions to afford a thiazolidine product .Molecular Structure Analysis
The molecular structure of “2-(3-(Trifluoromethyl)phenyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . This structure is intriguing and behaves as a bridge between organic synthesis and medicinal chemistry .Chemical Reactions Analysis
Thiazolidine derivatives have been used in various chemical reactions. For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .Physical And Chemical Properties Analysis
The compound is solid in physical form . Its melting point ranges from 109 to 111 .Applications De Recherche Scientifique
Crystallography and Molecular Structure
- The compound 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide, a derivative of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, demonstrates a twisted conformation of its 1,3-thiazolidine ring. The intricate three-dimensional network formed by hydrogen bonds and weak C—H⋯π interactions is crucial in its crystal structure, suggesting the significance of thiazolidine's spatial arrangement in defining its interactions and stability within crystal structures (Akkurt, 2012).
Biological Synthesis and Applications
Chemical Synthesis and Biological Relevance
- Thiazolidine compounds, closely related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have been synthesized using different intermediates and have shown promising antioxidant and antitumor activities. These activities underline the compound's potential in pharmacological and medical applications, especially in the realm of cancer treatment and prevention (Gouda, 2011).
- The synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction illustrates the compound's versatility and its capacity to form structurally diverse scaffolds, which are of significant interest in biological research due to their potential applications in drug discovery and other fields (Dalmal, 2014).
Antimicrobial and Antifungal Properties
Antimicrobial and Antifungal Activities
- Derivatives of 1,3-thiazolidin-4-ones, which include compounds similar to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, have exhibited significant antimicrobial and antifungal properties. This suggests a potential application in developing new treatments or preventive measures against microbial and fungal infections (Aouali, 2016).
Antioxidant Potential
Evaluation of Antioxidant Effects
- The evaluation of antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to 2-(3-(Trifluoromethyl)phenyl)thiazolidine, has indicated that certain derivatives exhibit significant radical scavenging properties. This highlights the potential of these compounds in combating oxidative stress and may be relevant in the prevention of diseases associated with free radical damage (Apotrosoaei, 2014).
Signaling Pathways and Cancer Treatment
Inhibitory Effects on Signaling Pathways
- Thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and the PI3K/Akt pathways. Their ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in specific phases indicates their potential as lead compounds for developing new anticancer agents (Li, 2010).
Safety And Hazards
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCFSFFPPFZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)

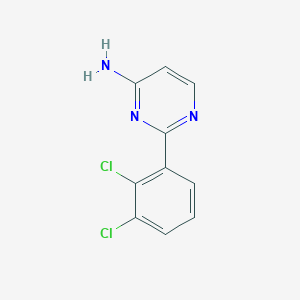
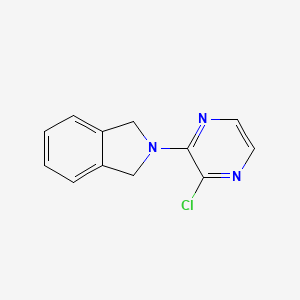
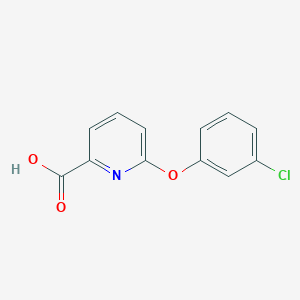
![{1-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468101.png)

